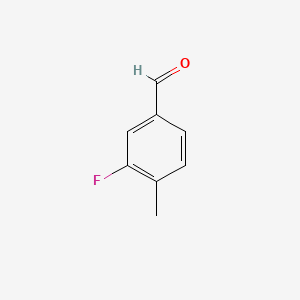

N-(3-Hydroxyadamantan-1-yl)acetamide

Vue d'ensemble

Description

N-(3-Hydroxyadamantan-1-yl)acetamide is a derivative of adamantane, a unique and rigid tricyclic hydrocarbon framework that has been extensively studied due to its stability and potential applications in medicinal chemistry. Adamantane derivatives, such as N-(1-adamantyl)acetamide, are known to be precursors in the synthesis of biologically active compounds, including aminoadamantanes, which exhibit antimicrobial, antiviral activities, and are used in the treatment of various diseases like influenza, herpes, pneumonia, and Parkinson’s disease .

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various reactions. For instance, the Ritter reaction of 1-hydroxymethyladamantane with acetonitrile in concentrated sulfuric acid leads to the formation of N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide, with the yields determined under different reaction conditions . Additionally, amidation of adamantane with acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium has been reported, which is a crucial step in the synthesis of N-(1-adamantyl)acetamide and its derivatives .

Molecular Structure Analysis

The adamantane core provides a rigid and three-dimensional framework that influences the molecular structure of its derivatives. The synthesis and characterization of adamantane derivatives involve various spectroscopic techniques, including FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis, which help in confirming the molecular structure . The unique structure of adamantane derivatives is often associated with their biological activity and is a key factor in their pharmacological properties.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug development. For example, the Ritter reaction is a key transformation that allows the introduction of an acetamide group into the adamantane moiety . The reactivity of these compounds can be further manipulated through different chemical reactions, such as esterification, ester interchange, and transsilylation, to yield a variety of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Hydroxyadamantan-1-yl)acetamide and related compounds are influenced by the adamantane core and the substituents attached to it. These properties include stability, solubility, and reactivity, which are critical for their potential therapeutic applications. The adamantane derivatives exhibit a range of activities, such as antiulcer, antioxidant, and anti-angiogenic effects, which are attributed to their molecular structure and physical-chemical properties .

Applications De Recherche Scientifique

Organic Chemistry and Synthesis :

- The Ritter reaction of adamantane derivatives, such as 1-hydroxymethyladamantane, with acetonitrile results in products like N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide. These reactions are essential in the synthesis of adamantane-based compounds (Sasaki, Eguchi, Toru, & Itô, 1970).

- Amidation of adamantane with acetonitrile and bromotrichloromethane, in the presence of Mo(CO)6 in an aqueous medium, is a key process in synthesizing biologically active aminoadamantanes, which have applications in treating various viral diseases (Khusnutdinov et al., 2011).

Medicinal Chemistry and Drug Synthesis :

- N-(2-Hydroxyphenyl)acetamide is an intermediate for synthesizing antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, is crucial for natural antimalarial drug synthesis (Magadum & Yadav, 2018).

- N-(2-Hydroxy phenyl) acetamide exhibits significant anti-arthritic and anti-inflammatory activity, particularly in adjuvant-induced arthritis models in rats, highlighting its potential in developing anti-arthritic drugs (Jawed, Shah, Jamall, & Simjee, 2010).

Biological Activity and Antimicrobial Properties :

- Some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives exhibit notable antimicrobial activity against various bacteria and fungi, demonstrating the potential of adamantane derivatives in antimicrobial drug development (Kaplancıklı et al., 2012).

Materials Science and Engineering :

- Novel coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. These findings are relevant for developing new materials with antioxidant properties (Chkirate et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxyadamantan-1-yl)acetamide | |

CAS RN |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

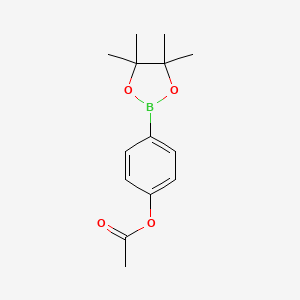

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

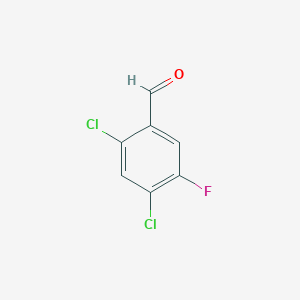

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)